![molecular formula C11H9N3OS B2632868 7,9-Dimethylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4-thiol CAS No. 1144455-32-2](/img/structure/B2632868.png)

7,9-Dimethylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

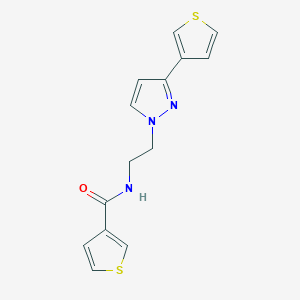

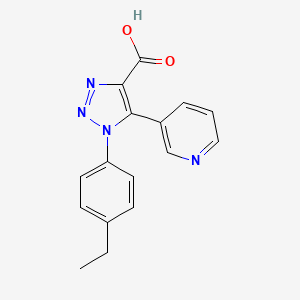

“7,9-Dimethylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4-thiol” is a chemical compound . It’s part of a series of pyrido[2,3-d]pyrimidine derivatives that were designed and synthesized as potential anticonvulsants and antidepressants .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of “7,9-Dimethylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4-thiol” can be represented by the SMILES notation:Cc1cc(nc2c1c3c(o2)c4 nnnn4cn3)C . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidine derivatives include condensation, cyclization, elimination, methylation, and condensation .Aplicaciones Científicas De Investigación

Neurotropic Activity

The compound has been used in the synthesis of new condensed derivatives of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines . These derivatives have been studied for their neurotropic activity in rats and mice . Eight compounds were found to have an anticonvulsant effect of antagonism with corazole . Four selected compounds had anxiolytic and behavior activating effects .

Interaction with GABA A Receptor

Molecular docking of the synthesized compounds was performed to predict their interaction with the GABA A receptor . Five compounds were identified, the complexation of which with the GABA A receptor occurs in two places: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This indicates the inhibitory effect of the compounds on the target .

Anticonvulsant Activity

A series of pyrido[2,3-d]pyrimidine derivatives were designed and synthesized as potential anticonvulsants . Their pharmacological activities were evaluated by maximal electroshock test, forced swimming test, and tail suspension test in mice . Some compounds exhibited significant anticonvulsant activity .

Antidepressant Activity

The same series of pyrido[2,3-d]pyrimidine derivatives were also evaluated for their antidepressant activities . Some compounds showed potent antidepressant properties that lead to significant reduction in the duration of the immobility time .

Synthesis of New Derivatives

The compound has been used in the preparation of new condensed derivatives of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines . Substitution reactions in the 3rd and 4th positions of 7,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one were conducted .

Direcciones Futuras

Propiedades

IUPAC Name |

11,13-dimethyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS/c1-5-3-6(2)14-10-7(5)8-9(15-10)11(16)13-4-12-8/h3-4H,1-2H3,(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMHSEGBVRFEIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C3=C(O2)C(=S)N=CN3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,9-Dimethylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B2632787.png)

![8-Ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2632791.png)

![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2632797.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2632800.png)

![Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid](/img/structure/B2632807.png)